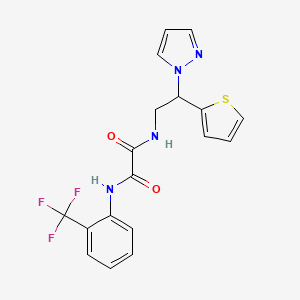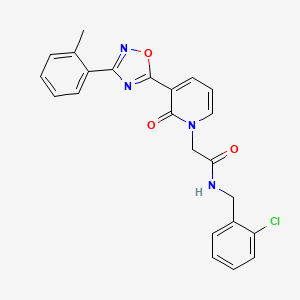![molecular formula C21H15ClN6O3S B2609661 2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine CAS No. 1113105-10-4](/img/no-structure.png)
2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, which is a common feature in many pharmaceuticals . The presence of fluorophenyl and methylphenyl groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Piperazine rings, for instance, can participate in a variety of reactions, including substitutions and additions .科学的研究の応用
Neuropharmacological Potential
Research indicates the exploration of piperazine and pyrazine derivatives as neuropharmacological agents due to their affinity and selectivity for certain receptor subtypes, which could lead to new treatments for neurological disorders. For instance, compounds with a piperazine moiety have been evaluated for their potential as partial agonists of 5-HT3 receptors, showing varying degrees of selectivity and efficacy. These compounds have demonstrated anxiolytic-like activity in vivo, indicating potential applications in anxiety disorder treatment (Rault et al., 1996).
Antibacterial and Antimicrobial Applications
Derivatives of piperazine linked with benzofuran and pyrazole rings have shown significant antibacterial and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have demonstrated superior efficacy compared to traditional antibiotics like Ciprofloxacin in inhibiting biofilm formations, highlighting their potential in treating bacterial infections resistant to standard treatments (Mekky & Sanad, 2020).
Anticancer Research
The exploration of piperazine and pyrazine derivatives extends into anticancer research, where compounds exhibit promising inhibitory activities against various cancer cell lines. For example, certain pyrazolines and amino pyrimidines derived from these chemical structures have been synthesized and screened for their antibacterial activity, implicating a broader spectrum of potential therapeutic applications, including anticancer properties (Solankee & Patel, 2004).
Enzyme Inhibition
In addition to their antimicrobial and anticancer potentials, some derivatives have been identified as potent inhibitors of the MurB enzyme, an essential factor in bacterial cell wall synthesis. This suggests a novel approach to targeting bacterial growth and survival, providing a pathway to developing new antibiotics capable of overcoming resistance mechanisms (Mekky & Sanad, 2020).
作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine' involves the reaction of 2-chloro-3-[(2-methylphenyl)thio]pyrazine with 2-mercaptoethylamine hydrochloride, followed by the reaction of the resulting intermediate with 4-fluorophenylpiperazine and then with 2-oxoethylthiol to obtain the final product.", "Starting Materials": [ "2-chloro-3-[(2-methylphenyl)thio]pyrazine", "2-mercaptoethylamine hydrochloride", "4-fluorophenylpiperazine", "2-oxoethylthiol" ], "Reaction": [ "Step 1: React 2-chloro-3-[(2-methylphenyl)thio]pyrazine with 2-mercaptoethylamine hydrochloride in the presence of a base such as potassium carbonate to obtain the intermediate 2-[(2-methylphenyl)thio]-3-(2-sulfanyl-ethylamino)pyrazine.", "Step 2: React the intermediate obtained in step 1 with 4-fluorophenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the intermediate 2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-sulfanyl-ethyl}amino)-3-[(2-methylphenyl)thio]pyrazine.", "Step 3: React the intermediate obtained in step 2 with 2-oxoethylthiol in the presence of a base such as triethylamine to obtain the final product '2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine'." ] } | |
| 1113105-10-4 | |
分子式 |
C21H15ClN6O3S |
分子量 |
466.9 |
IUPAC名 |
5-(3-chloro-4-methoxyphenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H15ClN6O3S/c1-30-16-8-7-13(9-15(16)22)28-20(29)14-10-23-26-19(14)25-21(28)32-11-17-24-18(27-31-17)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,23,26) |
InChIキー |
REOJWLUFLKEOJZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609578.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2609580.png)
![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2609581.png)
![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)
![1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2609583.png)



![3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609589.png)



![N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2609598.png)
![Methyl-spiro[2.3]hex-5-yl-amine hydrochloride](/img/structure/B2609601.png)
